2-(3-Aminopiperidin-1-yl)-1-(azepan-1-yl)ethan-1-one
Overview
Description
2-(3-Aminopiperidin-1-yl)-1-(azepan-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C13H25N3O and its molecular weight is 239.36 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Magnetic Properties
The compound has been utilized in the synthesis of chain compounds with manganese(III) ions, displaying antiferromagnetic interactions and spin canting at low temperatures. This is significant for understanding magnetic properties and could influence magnetic material design (Song et al., 2014).
Analysis in Forensic Toxicology
It has been identified during drug surveys, showing the importance of understanding its structure and properties for forensic analysis and drug regulation (Nakajima et al., 2012).
Catalysis and Organic Synthesis
The compound is part of pathways in phosphine-catalyzed reactions, useful for constructing specific molecular structures like benzo[b]azepin-3-ones, showing its utility in developing synthetic methodologies (Zhang et al., 2019).
Microwave-Assisted Synthesis
It's involved in microwave-assisted synthesis methods, indicating its relevance in improving synthetic efficiency and exploring regioselective synthesis pathways (Schultz et al., 2010).
Blockers of Ca(2+)-Activated K+ Permeability
The compound has been used in studying structure-activity relationships for blocking calcium-activated potassium ion permeability, highlighting its potential in developing therapeutic agents (Roxburgh et al., 2001).
Antimicrobial Evaluation
It has been part of synthesizing benzothiazole derivatives to evaluate antimicrobial activities, demonstrating its role in developing new antibacterial and antifungal agents (Shafiq et al., 2016).
Properties
IUPAC Name |
2-(3-aminopiperidin-1-yl)-1-(azepan-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O/c14-12-6-5-7-15(10-12)11-13(17)16-8-3-1-2-4-9-16/h12H,1-11,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSGRGLFCSDYBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2CCCC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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